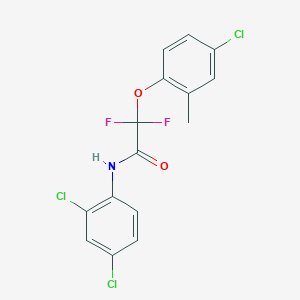

![molecular formula C17H17ClN2O4S B2889856 (E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate CAS No. 338967-27-4](/img/structure/B2889856.png)

(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

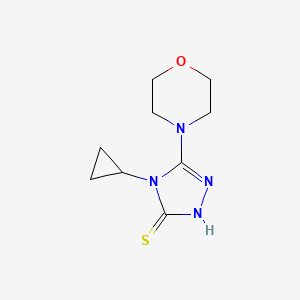

The compound “(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate” is an organic compound containing a pyridine ring, a benzene ring, a sulfonyl group, and a butanoate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring attached to a benzene ring via a sulfonyl group, and a butanoate group attached via a double bond . The “(E)” in the name indicates the geometry around the double bond .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might exhibit polarity due to the presence of the sulfonyl group, and its solubility could be influenced by the butanoate group .Scientific Research Applications

Molecular Complex Reactions

- Reactivity with Amines : Molecular complexes like 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine are known for their ability to undergo reactions with amines, leading to products like aminodinitrobutadienes. This showcases the potential of pyridin-3-yl components in synthesizing complex organic compounds with applications in material science and organic synthesis (Efremova et al., 2004).

Drug Synthesis and Discovery

- Piperidines and Pyrrolizidines Synthesis : Research involving the synthesis of piperidines and pyrrolizidines from acetylenic sulfones demonstrates the versatility of compounds containing sulfonyl and pyridin-3-yl groups in creating bioactive molecules. These findings are relevant for the development of pharmaceuticals and therapeutic agents (Back & Nakajima, 2000).

Analytical Chemistry and ELISA Development

- Antibiotics Detection : The development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples illustrates the application of pyridin-3-yl and sulfonyl functional groups in creating selective and sensitive analytical methods. This approach is significant for food safety and pharmaceutical analysis (Adrián et al., 2009).

Encapsulation and Drug Delivery

- Lipophilic Derivative Encapsulation : The use of metalla-cages for encapsulating lipophilic pyrenyl derivatives, including those with sulfonyl moieties, demonstrates an innovative approach to drug delivery. This research highlights the potential for designing new drug delivery systems that improve the solubility and efficacy of hydrophobic drugs (Mattsson et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(E)-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]methylideneamino] 3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-12(2)9-17(21)24-20-11-13-3-8-16(19-10-13)25(22,23)15-6-4-14(18)5-7-15/h3-8,10-12H,9H2,1-2H3/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOBPMDVMHKOSF-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)ON=CC1=CN=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O/N=C/C1=CN=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2889784.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)